synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
An In-depth Technical Guide on the Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, proposed synthetic pathway for 4-Chloro-6-methyl-3-nitrocoumarin. The synthesis is conceptualized as a three-step process, leveraging established methodologies in coumarin chemistry, including the Pechmann condensation, electrophilic nitration, and chlorination. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated data for clarity, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The can be strategically approached in three primary stages:
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Pechmann Condensation: Formation of the coumarin core by reacting 4-methylphenol (p-cresol) with ethyl acetoacetate to yield 4-hydroxy-6-methylcoumarin.
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Nitration: Introduction of a nitro group at the C3 position of the coumarin ring via electrophilic substitution to produce 4-hydroxy-6-methyl-3-nitrocoumarin.
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Chlorination: Conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, yielding the final target compound, 4-Chloro-6-methyl-3-nitrocoumarin.
The logical flow of this multi-step synthesis is illustrated below.
Caption: Proposed synthetic pathway for 4-Chloro-6-methyl-3-nitrocoumarin.
Data Presentation
The following tables summarize the key quantitative data and reaction parameters for the proposed synthetic route.
Table 1: Summary of Reaction Conditions and Products
| Step | Reaction Name | Starting Material | Key Reagents | Conditions | Product | Typical Yield (%) |
| 1 | Pechmann Condensation | 4-Methylphenol | Ethyl acetoacetate, H₂SO₄ | 110°C, Solvent-free[1] | 4-Hydroxy-6-methylcoumarin | ~95%[1] |
| 2 | Electrophilic Nitration | 4-Hydroxy-6-methylcoumarin | HNO₃, Acetic Acid, NaNO₂ | 60°C, 1 hour[2] | 4-Hydroxy-6-methyl-3-nitrocoumarin | ~85%[2] |
| 3 | Deoxychlorination | 4-Hydroxy-6-methyl-3-nitrocoumarin | Phosphorus oxychloride (POCl₃) | Reflux, 1 hour[3] | 4-Chloro-6-methyl-3-nitrocoumarin | ~85%[3] |
Table 2: Expected Spectroscopic Data for Key Compounds
| Compound | Formula | Mol. Wt. | Expected ¹H NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) |
| 4-Hydroxy-6-methylcoumarin | C₁₀H₈O₃ | 176.17 | 2.4 (s, 3H, -CH₃), 5.8 (s, 1H, C3-H), 7.2-7.5 (m, 3H, Ar-H), 11.5 (br s, 1H, -OH) | 3400-3200 (O-H), 1720 (C=O, lactone), 1620 (C=C) |
| 4-Hydroxy-6-methyl-3-nitrocoumarin | C₁₀H₇NO₅ | 221.17 | 2.5 (s, 3H, -CH₃), 7.4-7.8 (m, 3H, Ar-H), 12.0 (br s, 1H, -OH) | 3400-3200 (O-H), 1740 (C=O, lactone), 1530 & 1350 (NO₂) |
| 4-Chloro-6-methyl-3-nitrocoumarin | C₁₀H₆ClNO₄ | 239.61 | 2.6 (s, 3H, -CH₃), 7.5-7.9 (m, 3H, Ar-H) | 1750 (C=O, lactone), 1540 & 1360 (NO₂), 750 (C-Cl) |
Experimental Protocols
The following are detailed methodologies for each step in the .
Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin
This procedure is based on the Pechmann condensation reaction, a standard method for synthesizing coumarins from phenols and β-ketoesters.[1]
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Materials:
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4-Methylphenol (p-cresol) (1.0 mol)
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Ethyl acetoacetate (1.1 mol)
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Amberlyst-15 catalyst (0.2 g) or concentrated Sulfuric Acid (10 mL)[1]
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Ethanol (for recrystallization)
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Procedure:
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In a round-bottom flask, create a mixture of 4-methylphenol (1.0 mol), ethyl acetoacetate (1.1 mol), and the acid catalyst.
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Heat the reaction mixture in an oil bath at 110°C with stirring under solvent-free conditions.[1]
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Monitor the reaction's progress using thin-layer chromatography (TLC).
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Upon completion, if using a heterogeneous catalyst like Amberlyst-15, filter the hot mixture to remove the catalyst.[1] If using sulfuric acid, proceed to the next step.
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Allow the filtrate or reaction mixture to cool to room temperature.
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Add hot methanol or ethanol to the cooled mixture to precipitate the crude product.[1]
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Filter the solid product and recrystallize from ethanol to obtain pure 4-hydroxy-6-methylcoumarin.
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Dry the product under vacuum and characterize it to confirm its structure.
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Step 2: Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin
This protocol adapts a standard procedure for the nitration of 4-hydroxycoumarins.[2]
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Materials:
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4-Hydroxy-6-methylcoumarin (from Step 1) (20 mmol)
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Glacial Acetic Acid (60 mL)
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Sodium nitrite (NaNO₂) (0.2 mmol)
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Concentrated Nitric Acid (HNO₃, 70%) (3 mL)
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Hexane
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Procedure:
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Dissolve 4-hydroxy-6-methylcoumarin (20 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.
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Add a catalytic amount of sodium nitrite (0.2 mmol) to the solution.[2]
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Slowly add concentrated nitric acid (3 mL) dropwise to the mixture while stirring.
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Stir the reaction for 10 minutes at room temperature.
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Heat the flask in an oil bath to 60°C and maintain for 1 hour.[2]
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Allow the reaction mixture to cool to room temperature, during which the product should crystallize out of the solution.
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Filter the resulting suspension to collect the crystals.
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Wash the collected solid with cold hexane and dry to afford 4-hydroxy-6-methyl-3-nitrocoumarin as a solid.
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Step 3: Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
This final step involves the conversion of the 4-hydroxy group to a chloro group, a common transformation for which phosphorus oxychloride is an effective reagent.[3]
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Materials:
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4-Hydroxy-6-methyl-3-nitrocoumarin (from Step 2) (15 mmol)
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Phosphorus oxychloride (POCl₃) (30 mL)
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N,N-Dimethylformamide (DMF) (catalytic amount, optional)
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Crushed ice
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Dichloromethane or Ethyl Acetate (for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-hydroxy-6-methyl-3-nitrocoumarin (15 mmol) and phosphorus oxychloride (30 mL).
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A catalytic amount of DMF can be added to facilitate the reaction.
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Gently reflux the mixture for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature.
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Very carefully and slowly, pour the cooled reaction mixture onto a large beaker of crushed ice with constant stirring in a fume hood. This is a highly exothermic reaction.
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A precipitate of the crude product should form. Stir until all the ice has melted.
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Filter the solid product and wash thoroughly with cold water.
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Alternatively, extract the product from the aqueous mixture using dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-Chloro-6-methyl-3-nitrocoumarin.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).
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